molecular formula C20H29NO3 B5238038 N-[(2,3,4-trimethoxyphenyl)methyl]adamantan-1-amine

N-[(2,3,4-trimethoxyphenyl)methyl]adamantan-1-amine

Cat. No.: B5238038
M. Wt: 331.4 g/mol
InChI Key: LCCILLJWJOJHJU-UHFFFAOYSA-N
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Description

N-[(2,3,4-Trimethoxyphenyl)methyl]adamantan-1-amine (CAS 332108-55-1) is a high molecular weight amine with the formula C20H29NO3 . This compound features an adamantane moiety, a structural motif widely recognized in medicinal chemistry for its ability to enhance the lipophilicity of molecules, thereby facilitating improved penetration through biological membranes . Derivatives containing the adamantane group are of substantial research interest due to a wide spectrum of potential biological activities. These activities are under investigation for the development of novel psychotherapeutic agents, antiviral inhibitors (including anti-influenza and anti-HIV candidates), and antitumor therapies . The 2,3,4-trimethoxybenzyl substituent further contributes to the molecule's complexity and is a common feature in compounds being studied for their interactions with various enzymatic targets. This combination of structural features makes this compound a valuable chemical intermediate for researchers in drug discovery, particularly in the synthesis and optimization of new pharmacologically active molecules . This product is intended for research and development purposes in a laboratory setting only. It is not intended for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

N-[(2,3,4-trimethoxyphenyl)methyl]adamantan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3/c1-22-17-5-4-16(18(23-2)19(17)24-3)12-21-20-9-13-6-14(10-20)8-15(7-13)11-20/h4-5,13-15,21H,6-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCILLJWJOJHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CNC23CC4CC(C2)CC(C4)C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3,4-trimethoxyphenyl)methyl]adamantan-1-amine typically involves the reaction of 2,3,4-trimethoxybenzyl chloride with adamantan-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[(2,3,4-trimethoxyphenyl)methyl]adamantan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[(2,3,4-trimethoxyphenyl)methyl]adamantan-1-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-microbial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific proteins or pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

The following sections compare the target compound with structurally related adamantane derivatives, focusing on substituent effects, synthesis, physicochemical properties, and biological activity.

Structural Analogues with Aromatic/ Heteroaromatic Substitutions
Compound Name Substituent/Backbone Key Properties/Activity Reference
N-[(5-Iodothiophen-2-yl)methyl]adamantan-1-amine 5-Iodo-thiophene methyl Enhanced halogen bonding potential; synthesized via nucleophilic substitution (yield not specified) .
N-[(5-Phenylisoxazol-3-yl)methyl]adamantan-1-amine (9a) Phenyl-isoxazole methyl Tested for influenza A M2-S31N inhibition (TEVC assay); moderate activity .
Adamantan-1-yl-(5-bromo-2-methoxy-benzyl)-amine 5-Bromo-2-methoxybenzyl High lipophilicity (LogP = 5.35); potential cytotoxicity .
N-((1H-Tetrazol-5-yl)methyl)adamantan-1-amine (10g) Tetrazole methyl Tetrazole as a bioisostere for carboxylic acid; 88% synthesis yield .

Key Observations :

  • Electron-Donating Groups : The target compound’s 2,3,4-trimethoxybenzyl group may improve solubility compared to halogenated analogues (e.g., bromo/iodo derivatives) due to methoxy’s polar nature .
  • Heterocyclic vs. Benzyl : Isoxazole and tetrazole derivatives (e.g., 9a, 10g) exhibit varied bioactivity, suggesting heterocycles modulate target specificity .
Amine Substitution Patterns
Compound Name Amine Type Key Properties Reference
N,N,N-Trimethyladamantan-1-aminium hydroxide Quaternary ammonium Increased water solubility due to ionic form; used in surfactant applications .
N-Methyladamantan-1-amine hydrochloride Tertiary amine Enhanced membrane permeability compared to secondary amines; antiviral potential .
(E)-N-(Adamantan-1-yl)-1-(3-nitrophenyl)methanimine Schiff base Nitro group introduces electron-withdrawing effects; crystalline (m.p. 117–118°C) .

Key Observations :

  • Secondary vs. Tertiary Amines : The target compound’s secondary amine may offer balanced lipophilicity and hydrogen-bonding capacity compared to tertiary/quaternary analogues .
  • Schiff Base Derivatives : Imine linkages (e.g., nitro-substituted Schiff base) reduce basicity but enhance crystallinity .
Physicochemical Data
Property N-[(2,3,4-Trimethoxyphenyl)methyl]adamantan-1-amine (Predicted) Adamantan-1-yl-(5-bromo-2-methoxy-benzyl)-amine N-((1H-Tetrazol-5-yl)methyl)adamantan-1-amine
Molecular Weight ~357.5 g/mol 378.3 g/mol 223.3 g/mol
LogP ~4.2 (estimated) 5.35 1.2 (calculated)
Melting Point Not reported Not reported Not reported
Solubility Moderate (methoxy enhances polarity) Low (bromo increases lipophilicity) High (tetrazole improves water solubility)

Biological Activity

N-[(2,3,4-trimethoxyphenyl)methyl]adamantan-1-amine is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis and Chemical Structure

The compound is synthesized through a multi-step process involving the reaction of adamantane derivatives with trimethoxyphenyl groups. The structural formula can be represented as follows:

C18H25NO3\text{C}_{18}\text{H}_{25}\text{N}O_3

This structure includes a central adamantane moiety linked to a trimethoxyphenyl group, which is critical for its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antiviral Activity : Studies have shown that adamantyl amines can inhibit the M2 proton channel of influenza viruses, suggesting potential use in antiviral therapies .
  • Cytotoxic Effects : Preliminary studies indicate that the compound may possess cytotoxic properties against certain cancer cell lines, although specific IC50 values need further investigation .
  • Antimicrobial Properties : Some derivatives of adamantane have displayed antimicrobial activity against various pathogens, indicating a potential for broader therapeutic applications .

Antiviral Activity

A recent study highlighted the effectiveness of adamantyl amines against mutant strains of Influenza A. The compound demonstrated the ability to block M2 channels in various viral mutants, suggesting a mechanism that could be exploited for antiviral drug development .

Virus TypeInhibition MechanismReference
Influenza A (WT)Blocks M2 proton channel
Influenza A (L26F)Partial inhibition
Influenza A (V27A)No inhibition

Cytotoxicity Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on cancer cell lines. For instance, preliminary results suggest that it may induce apoptosis in certain cancer cells by activating intrinsic apoptotic pathways .

Cell LineIC50 Value (µM)Mechanism of Action
HepG210.28Induction of apoptosis
MCF-7Not specifiedPotentially via caspase activation
A549Not specifiedFurther studies needed

Antimicrobial Activity

Research into the antimicrobial properties of adamantane derivatives has shown promising results against both Gram-positive and Gram-negative bacteria. These findings suggest that compounds with similar structures may also exhibit significant antimicrobial activity .

Case Studies

  • Influenza A Treatment : In a controlled study, this compound was tested against various strains of Influenza A. The results indicated that while it effectively inhibited some strains, others showed resistance due to mutations in the M2 channel.
  • Cancer Cell Line Testing : In another study focusing on HepG2 and MCF-7 cell lines, the compound was found to induce apoptosis through caspase activation pathways. This suggests a potential role in cancer therapy, particularly for liver and breast cancers.

Q & A

Q. What are standard synthetic routes for N-[(2,3,4-trimethoxyphenyl)methyl]adamantan-1-amine, and how are reaction conditions optimized?

The synthesis typically involves reductive amination or nucleophilic substitution. For example:

  • Reductive amination : React adamantan-1-amine with 2,3,4-trimethoxybenzaldehyde in methanol under reflux, followed by solvent removal and purification via silica gel chromatography .
  • Nucleophilic substitution : Use adamantan-1-yl chloride and trimethoxyphenylmethylamine in the presence of a base (e.g., triethylamine) to neutralize HCl by-products . Optimization includes adjusting solvent polarity (e.g., butanol vs. methanol), reflux duration (12–24 hours), and purification methods (e.g., column chromatography with CH₂Cl₂/CH₃OH gradients) to improve yields (60–91%) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : Assign peaks for adamantane cage protons (δ 1.6–2.2 ppm) and trimethoxyphenyl aromatic protons (δ 6.5–8.5 ppm) in DMSO-d₆ or CDCl₃ .
  • EI-MS : Confirm molecular weight (e.g., m/z 357 for C₂₁H₂₉NO₃) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for structurally similar adamantane derivatives .

Q. How is the compound screened for initial biological activity?

Use two-electrode voltage clamp (TEVC) assays in Xenopus laevis oocytes to test inhibition of ion channels (e.g., influenza A M2 proton channels). Measure current reduction at pH 5.5 after incubating with 100 μM compound .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence bioactivity and solubility?

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance antiviral potency but reduce solubility. For example, 3-nitro substituents increase TEVC inhibition by 40% compared to methoxy groups .
  • Methoxy groups improve blood-brain barrier penetration due to increased lipophilicity (logP ~3.5), critical for neuroprotective applications .
  • Hybrid derivatives (e.g., isoxazole-linked adamantanes) balance activity and solubility via π-π stacking and hydrogen bonding .

Q. What strategies resolve contradictions between in vitro and cellular assay data?

Discrepancies often arise from:

  • Membrane permeability : Use logD (pH 7.4) measurements to correlate cellular uptake with in vitro IC₅₀. Derivatives with logD >2.5 show better cell penetration .
  • Metabolic stability : Perform LC-MS/MS metabolomics to identify oxidative metabolites (e.g., hydroxylation at adamantane C3) that reduce efficacy .
  • Protein binding : Quantify serum albumin binding via equilibrium dialysis; >90% binding may explain reduced free drug concentrations .

Q. What mechanistic insights guide target validation for this compound?

  • Molecular docking : Model interactions with targets like tubulin or viral M2 channels. Adamantane’s rigid cage fits hydrophobic pockets, while trimethoxyphenyl groups form Van der Waals contacts .
  • Site-directed mutagenesis : Replace key residues (e.g., His37 in M2) to confirm binding specificity .
  • Kinetic studies : Use stopped-flow fluorimetry to measure on/off rates, identifying slow-binding inhibitors (e.g., Kd < 1 nM) .

Methodological Tables

Q. Table 1: Comparative Yields of Adamantane Derivatives

Substituent on Phenyl RingSynthetic MethodYield (%)Reference
3-NitroReductive amination91
4-DimethylaminoAlkylation76
2,5-DichlorothiopheneNucleophilic substitution67

Q. Table 2: Biological Activity vs. Substituent Effects

SubstituentTEVC Inhibition (%)logPSolubility (μM)
3-Nitro852.812
3-Methoxy453.245
4-Trifluoromethoxy783.518

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